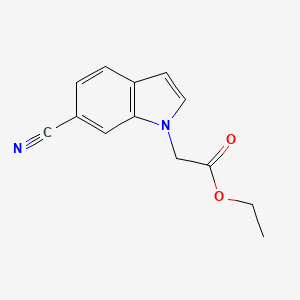

Ethyl 2-(6-cyano-1H-indol-1-yl)acetate

CAS No.: 796856-93-4

Cat. No.: VC3107352

Molecular Formula: C13H12N2O2

Molecular Weight: 228.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 796856-93-4 |

|---|---|

| Molecular Formula | C13H12N2O2 |

| Molecular Weight | 228.25 g/mol |

| IUPAC Name | ethyl 2-(6-cyanoindol-1-yl)acetate |

| Standard InChI | InChI=1S/C13H12N2O2/c1-2-17-13(16)9-15-6-5-11-4-3-10(8-14)7-12(11)15/h3-7H,2,9H2,1H3 |

| Standard InChI Key | WSKJKLMODIFABH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CN1C=CC2=C1C=C(C=C2)C#N |

| Canonical SMILES | CCOC(=O)CN1C=CC2=C1C=C(C=C2)C#N |

Introduction

Ethyl 2-(6-cyano-1H-indol-1-yl)acetate is a synthetic organic compound belonging to the broader category of indole derivatives. Indoles are nitrogen-containing heterocycles known for their diverse biological activities and presence in various natural products. This compound is particularly notable for its potential applications in medicinal chemistry, serving as an intermediate in the synthesis of more complex organic molecules.

Synthesis

The synthesis of indole derivatives typically involves reactions with cyanoacetic acid or similar compounds in the presence of a base. For ethyl 2-(6-cyano-1H-indol-1-yl)acetate, a plausible synthesis method might involve reacting indole derivatives with ethyl bromoacetate or a similar reagent under basic conditions, similar to the synthesis of other indole acetates .

Biological Activities

Indole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific biological activities of ethyl 2-(6-cyano-1H-indol-1-yl)acetate are not detailed in available literature, its structural similarity to other indole compounds suggests potential therapeutic applications.

Applications in Medicinal Chemistry

Ethyl 2-(6-cyano-1H-indol-1-yl)acetate, like other indole derivatives, can serve as a versatile intermediate in the synthesis of complex organic molecules with potential medicinal applications. Its use in synthesizing compounds with specific biological activities, such as anticancer or antimicrobial agents, is an area of ongoing research.

Research Findings and Future Directions

Given the limited specific data on ethyl 2-(6-cyano-1H-indol-1-yl)acetate, future research should focus on exploring its synthesis methods, biological activities, and potential applications in medicinal chemistry. The compound's structural features suggest it could be a valuable precursor for developing novel therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume